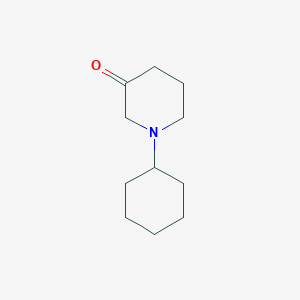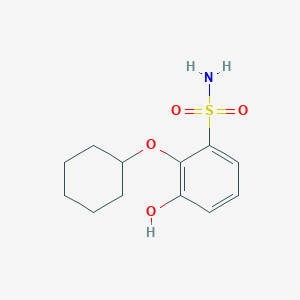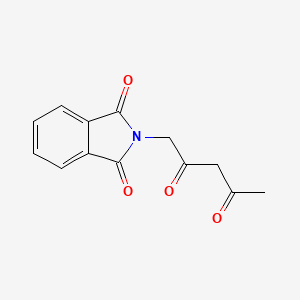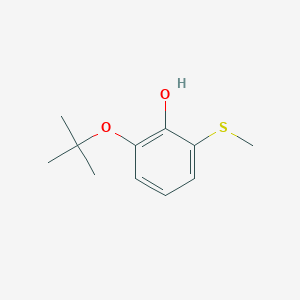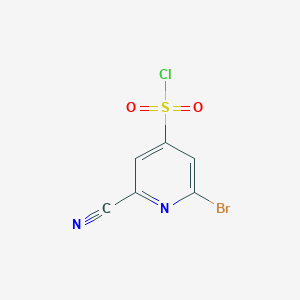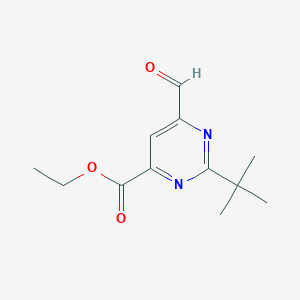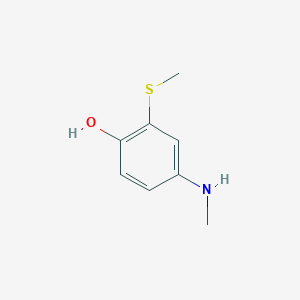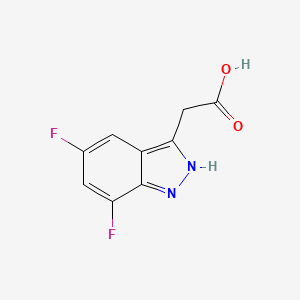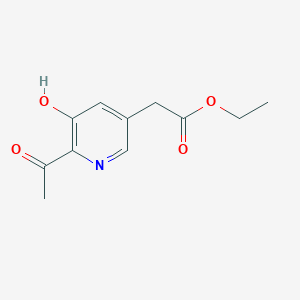
Ethyl (6-acetyl-5-hydroxypyridin-3-YL)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (6-acetyl-5-hydroxypyridin-3-YL)acetate is an organic compound with the molecular formula C11H13NO4 It is a derivative of pyridine, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (6-acetyl-5-hydroxypyridin-3-YL)acetate typically involves the reaction of 6-acetyl-5-hydroxypyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the acetyl group can yield the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various esters or ethers.
科学的研究の応用
Ethyl (6-acetyl-5-hydroxypyridin-3-YL)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl (6-acetyl-5-hydroxypyridin-3-YL)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and hydroxyl groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Ethyl 2-(6-hydroxypyridin-3-yl)acetate: Similar structure but lacks the acetyl group.
Methyl 6-acetyl-5-hydroxypyridin-3-ylacetate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness: Ethyl (6-acetyl-5-hydroxypyridin-3-YL)acetate is unique due to the presence of both acetyl and ethyl ester groups, which can influence its reactivity and binding properties. This makes it a versatile compound for various synthetic and research applications.
特性
分子式 |
C11H13NO4 |
|---|---|
分子量 |
223.22 g/mol |
IUPAC名 |
ethyl 2-(6-acetyl-5-hydroxypyridin-3-yl)acetate |
InChI |
InChI=1S/C11H13NO4/c1-3-16-10(15)5-8-4-9(14)11(7(2)13)12-6-8/h4,6,14H,3,5H2,1-2H3 |
InChIキー |
XSJHNXIQZXIFEB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CC(=C(N=C1)C(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-Iodo-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14844709.png)
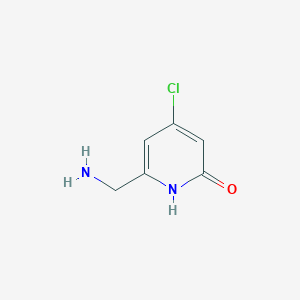
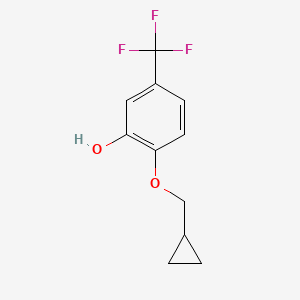

![(2-[(4-Methoxyphenyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14844741.png)
